3-Octen-1-ol, acetate, (E)-

Description

Properties

CAS No. |

69668-83-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[(E)-oct-3-enyl] acetate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6+ |

InChI Key |

PHXNWSHRRVPWLO-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C=C/CCOC(=O)C |

Canonical SMILES |

CCCCC=CCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Octen-1-ol, acetate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of (E)-3-Octen-1-ol, acetate. Designed for researchers, scientists, and professionals in drug development and related fields, this document synthesizes technical data with practical insights to serve as an essential resource.

Introduction

(E)-3-Octen-1-ol, acetate is an organic compound classified as an unsaturated aliphatic ester. It is the acetate ester of (E)-3-octen-1-ol. This molecule is of interest due to its presence in various natural sources and its application in the flavor and fragrance industry. While its primary commercial use is related to its sensory properties, understanding its chemical and physical characteristics is crucial for its application in scientific research and potential exploration in other fields.

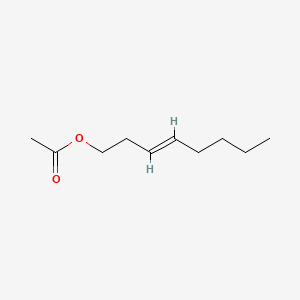

Below is the chemical structure of (E)-3-Octen-1-ol, acetate:

Caption: Chemical Structure of (E)-3-Octen-1-ol, acetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (E)-3-Octen-1-ol, acetate is fundamental for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | [(E)-oct-3-enyl] acetate | [1] |

| CAS Number | 35602-33-6 | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 217.1 °C at 760 mmHg | [3] |

| Density | 0.892 g/cm³ | [3] |

| Vapor Pressure | 0.135 mmHg at 25°C | [3] |

| Flash Point | 79 °C | [3] |

| Solubility | Soluble in alcohol; insoluble in water. | [4] |

| logP | 2.686 | [3] |

| Kovats Retention Index | Standard non-polar: 1095 | [1] |

Synthesis and Purification

(E)-3-Octen-1-ol, acetate is typically synthesized through the esterification of (E)-3-octen-1-ol with an acetylating agent. A common laboratory-scale procedure is outlined below.

Synthesis Protocol: Acetylation of (E)-3-octen-1-ol

This protocol describes the synthesis of (E)-3-Octen-1-ol, acetate via the esterification of (E)-3-octen-1-ol using acetic anhydride with a pyridine catalyst.

Materials:

-

(E)-3-octen-1-ol

-

Acetic anhydride

-

Pyridine

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-3-octen-1-ol in a suitable solvent such as diethyl ether.

-

Add an equimolar amount of pyridine to the solution. Pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

-

Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the reaction mixture while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid and pyridine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude (E)-3-Octen-1-ol, acetate can be purified by vacuum distillation to obtain a high-purity product. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Analysis

The structural elucidation and confirmation of (E)-3-Octen-1-ol, acetate are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected chemical shifts (δ) are approximately:

-

0.9 ppm (t, 3H): Terminal methyl group of the butyl chain.

-

1.4 ppm (m, 4H): Methylene groups of the butyl chain.

-

2.0 ppm (s, 3H): Methyl group of the acetate.

-

2.0-2.1 ppm (m, 2H): Methylene group adjacent to the double bond.

-

4.1 ppm (t, 2H): Methylene group attached to the oxygen of the ester.

-

5.4-5.6 ppm (m, 2H): Vinylic protons of the trans double bond.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected chemical shifts (δ) are approximately:

-

13.9 ppm: Terminal methyl carbon of the butyl chain.

-

21.0 ppm: Methyl carbon of the acetate group.

-

22.4, 31.3, 34.8 ppm: Methylene carbons of the octenyl chain.

-

64.5 ppm: Methylene carbon attached to the ester oxygen.

-

125.0, 135.0 ppm: Vinylic carbons.

-

171.0 ppm: Carbonyl carbon of the acetate group.

Infrared (IR) Spectroscopy

The IR spectrum of (E)-3-Octen-1-ol, acetate will exhibit characteristic absorption bands corresponding to its functional groups.[5]

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.[5]

-

~1670 cm⁻¹: C=C stretching vibration of the trans double bond.

-

~1240 cm⁻¹: C-O stretching vibration of the ester group.

-

~970 cm⁻¹: C-H out-of-plane bending vibration characteristic of a trans-disubstituted alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (E)-3-Octen-1-ol, acetate will result in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) at m/z 170 should be observable, although it may be weak. Key fragmentation pathways include:

-

Loss of the acetyl group (CH₃CO•): Leading to a fragment at m/z 127.

-

Loss of acetic acid (CH₃COOH): Resulting in a fragment at m/z 110.

-

Cleavage of the C-O bond: Generating an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak.

-

Cleavage of the alkyl chain.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Chemical Reactivity and Stability

(E)-3-Octen-1-ol, acetate is an ester and exhibits reactivity typical of this functional group.

-

Hydrolysis: It can be hydrolyzed back to (E)-3-octen-1-ol and acetic acid under acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.

-

Transesterification: It can undergo transesterification in the presence of an alcohol and a catalyst.

-

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

-

Addition Reactions: The carbon-carbon double bond can undergo addition reactions such as hydrogenation, halogenation, and epoxidation.

-

Stability: The compound is generally stable under normal storage conditions.[6] It should be stored in a cool, well-ventilated place away from strong oxidizing agents and strong acids.[1][6]

Applications and Biological Relevance

The primary application of (E)-3-Octen-1-ol, acetate is in the flavor and fragrance industry . It is known for its fresh, green, and fruity aroma, often described as having melon-like notes. It is used in perfumes, cosmetics, and as a flavoring agent in various food products.

From a biological perspective , (E)-3-Octen-1-ol, acetate is found as a volatile organic compound in some plants and fruits. While its direct role in drug development is not established, the study of aliphatic esters is relevant in this field. For instance, aliphatic polyesters are investigated as biodegradable carriers for drug delivery systems due to their biocompatibility and ability to undergo hydrolysis in vivo.[7] The metabolic fate of simple aliphatic esters in humans typically involves hydrolysis by esterases to the corresponding alcohol and carboxylic acid, which are then further metabolized.[4]

Safety and Toxicology

(E)-3-Octen-1-ol, acetate is considered harmful if swallowed.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves and eye protection.[6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]

Toxicological Summary:

-

Acute Oral Toxicity: Harmful if swallowed.[2]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause eye irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(E)-3-Octen-1-ol, acetate is a valuable compound with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its current applications are concentrated in the flavor and fragrance sector, the fundamental chemistry of this unsaturated aliphatic ester provides a basis for its potential use in broader research contexts. For scientists and researchers, a comprehensive understanding of this molecule's characteristics is essential for its safe and effective utilization in the laboratory and for exploring new potential applications.

References

-

PubChem. 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. [Link]

-

NIST. 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]

-

PMC. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids. [Link]

-

Wikipedia. Valeric acid. [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

Organic Syntheses. (r)-(+)-1-octyn-3-ol. [Link]

-

Aarhus University. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

ScienceDirect. RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. [Link]

-

PubChem. 3-Octen-1-ol, (3Z)-. National Center for Biotechnology Information. [Link]

-

NIST. 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]

-

PubChem. 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. [Link]

-

LookChem. 3-Octen-1-ol, acetate, (E). [Link]

-

Ierek Press. Aliphatic ester: Significance and symbolism. [Link]

-

Semantic Scholar. Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. [Link]

-

University of Guanajuato. Fragmentation mechanisms in mass spectrometry. [Link]

-

MDPI. Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. [Link]

-

Maricopa Open Digital Press. IR Spectrum Interpretation Practice – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

ResearchGate. Metabolic pathways of phthalate esters in humans.. [Link]

-

YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

NIST. 3-Octen-1-ol, (E)-. NIST Chemistry WebBook. [Link]

-

NIST. 3-Octen-1-ol. NIST Chemistry WebBook. [Link]

-

LookChem. 3-Octen-1-ol, acetate, (E). [Link]

-

Gsrs. 3-OCTEN-1-OL, (3Z)-. [Link]

-

ResearchGate. Metabolic pathways of phthalate esters in humans.. [Link]

-

PubMed. Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. [Link]

-

NIH. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. [Link]

-

Dove Press. Rosamultin alleviates LPS-induced acute kidney injury by promoting aut. [Link]

-

NIH. Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. [Link]

-

Scent.vn. 3-Octen-1-OL (CAS 18185-81-4). [Link]

-

Scentspiracy. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. [Link]

-

The Pherobase. The Kovats Retention Index: 1-Octen-3-ol (C8H16O). [Link]

Sources

An In-Depth Technical Guide to the Structural and Stereoisomers of (E)-3-Octen-1-ol, acetate

Abstract

(E)-3-Octen-1-ol, acetate is a volatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. Its biological activity and sensory properties are intrinsically linked to its specific isomeric form. This technical guide provides a comprehensive exploration of the structural and stereoisomers of octenyl acetate, with a primary focus on (E)-3-Octen-1-ol, acetate. We will delve into the nuances of constitutional isomerism, including positional and functional group isomers, and the complexities of stereoisomerism, encompassing both geometric (E/Z) isomers and optical isomers (enantiomers and diastereomers). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, practical analytical methodologies for isomer separation and identification, and detailed experimental protocols.

Introduction to (E)-3-Octen-1-ol, acetate: A Molecule of Interest

(E)-3-Octen-1-ol, acetate, a member of the octenyl acetate family, is an ester characterized by an eight-carbon chain with a double bond at the third position and an acetate functional group at the first position. Its molecular formula is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol [1][2]. The "E" designation in its name refers to the entgegen (opposite) configuration of the substituents around the carbon-carbon double bond, a key determinant of its three-dimensional structure and, consequently, its chemical and biological behavior.

The interest in (E)-3-Octen-1-ol, acetate and its isomers stems from their diverse applications. In the flavor and fragrance industry, different isomers impart distinct sensory profiles, ranging from fruity and floral to green and herbaceous notes. In the pharmaceutical sector, the specific stereochemistry of a molecule can be critical to its therapeutic efficacy and can influence its pharmacokinetic and pharmacodynamic properties. Therefore, a thorough understanding and the ability to selectively synthesize and analyze these isomers are of paramount importance.

The Landscape of Isomerism in Octenyl Acetates

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For octenyl acetates, this phenomenon gives rise to a wide array of compounds with distinct properties.

Structural (Constitutional) Isomers

Structural isomers have the same molecular formula but different connectivity of atoms. In the context of octenyl acetate, this primarily manifests as positional isomerism.

2.1.1. Positional Isomers: These isomers differ in the location of the double bond or the acetate group along the carbon chain. The position of these features significantly impacts the molecule's chemical reactivity and physical properties.

A variety of positional isomers of octenyl acetate have been identified and characterized. Some prominent examples include:

-

1-Octen-3-yl acetate: A chiral compound found in lavender essential oils, known for its fresh, herbaceous, and fruity aroma[3][4].

-

2-Octenyl acetate: Exists as (E) and (Z) isomers, contributing to green and fruity notes[5][6][7].

-

(E)-3-Octen-1-ol, acetate: The primary focus of this guide.

-

(Z)-3-Octen-1-ol, acetate: The geometric isomer of the (E) form[8].

-

(E)-4-Octen-1-yl, acetate: Another positional and geometric isomer.

-

(Z)-5-Octenyl acetate: Known for its fruity, banana-like aroma[9].

-

7-Octenyl Acetate: Utilized in the fragrance and flavor industry for its pleasant, fruity, and green aroma.

The physicochemical properties of these isomers, such as boiling point and density, vary depending on their structure.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| (E)-3-Octen-1-ol, acetate | C₁₀H₁₈O₂ | 170.25 | 217.1 @ 760 mmHg |

| 1-Octen-3-yl acetate | C₁₀H₁₈O₂ | 170.25 | 189-190 @ 760 mmHg[3] |

| (E)-2-Octen-1-yl acetate | C₁₀H₁₈O₂ | 170.25 | - |

| (Z)-5-Octenyl acetate | C₁₀H₁₈O₂ | 170.25 | 226-227 @ 760 mmHg[9] |

Table 1: Comparison of Physicochemical Properties of Selected Octenyl Acetate Positional Isomers.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This class of isomers is further divided into geometric isomers and optical isomers.

2.2.1. Geometric (E/Z) Isomerism: This type of isomerism arises due to restricted rotation around a carbon-carbon double bond. The substituents on each carbon of the double bond can be on the same side (Zusammen - Z) or on opposite sides (Entgegen - E).

For 3-octen-1-ol, acetate, the presence of the double bond at the C3-C4 position leads to the existence of (E) and (Z) isomers. The spatial arrangement of the alkyl groups attached to the double bond significantly influences the molecule's shape and its interaction with biological receptors.

Figure 1: Geometric Isomers of 3-Octen-1-ol, acetate.

2.2.2. Optical Isomerism: Chirality in (E)-3-Octen-1-ol, acetate

A molecule is chiral if it is non-superimposable on its mirror image. The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality.

While (E)-3-Octen-1-ol, acetate itself does not possess a chiral center, its precursor alcohol, 3-octen-1-ol, does not either. However, other positional isomers, such as 1-octen-3-ol , are chiral[10]. The acetate derivative, 1-octen-3-yl acetate , is therefore also chiral and exists as a pair of enantiomers: (R)-1-octen-3-yl acetate and (S)-1-octen-3-yl acetate.

Enantiomers are mirror images of each other that are non-superimposable. They have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more stereocenters. For example, if a derivative of octenyl acetate were synthesized with an additional chiral center, it could exist as diastereomers. Diastereomers have different physical and chemical properties.

Figure 2: Classification of Isomers of Octenyl Acetate.

Synthesis of Octenyl Acetate Isomers

The synthesis of specific octenyl acetate isomers requires careful selection of starting materials and reaction conditions to control both regioselectivity (position of functional groups) and stereoselectivity (spatial arrangement).

General Synthesis via Esterification

The most common method for preparing acetates is through the Fischer esterification of the corresponding alcohol with acetic acid or its derivatives, such as acetic anhydride.

Protocol: Synthesis of (E)-3-Octen-1-ol, acetate from (E)-3-Octen-1-ol

-

Reactants: To a round-bottom flask, add (E)-3-octen-1-ol (1 equivalent) and acetic anhydride (1.2 equivalents).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic anhydride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield pure (E)-3-Octen-1-ol, acetate.

A similar procedure can be used for the synthesis of other positional isomers, starting from the corresponding octenol[11].

Stereoselective Synthesis

The synthesis of specific stereoisomers, such as the (Z)-isomer or a particular enantiomer, requires more sophisticated synthetic strategies. For instance, the synthesis of (Z)-alkenes often involves the partial hydrogenation of an alkyne using a poisoned catalyst like Lindlar's catalyst.

Analytical Methodologies for Isomer Separation and Identification

The separation and identification of octenyl acetate isomers are critical for quality control, research, and development. Due to their volatility and structural similarities, chromatographic and spectroscopic techniques are the primary tools employed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile organic compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

4.1.1. Separation of Positional and Geometric Isomers:

Different isomers will exhibit different retention times on a GC column due to variations in their boiling points and interactions with the stationary phase. Nonpolar stationary phases (e.g., DB-5, HP-5) separate compounds primarily based on boiling point, while more polar phases (e.g., wax columns) can provide enhanced separation for isomers with different polarities.

Experimental Protocol: GC-MS Analysis of Octenyl Acetate Isomers

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Column: A capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., DB-1701) or a polar phase (e.g., a wax column), is recommended for resolving a mixture of isomers.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injection: A small volume of the sample, dissolved in a suitable solvent like hexane or dichloromethane, is injected into the heated inlet. A split injection mode is often used to prevent column overloading.

-

Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

Detection: The mass spectrometer is used as the detector, providing both quantitative data and mass spectra for compound identification.

Figure 3: Workflow for GC-MS Analysis of Octenyl Acetate Isomers.

4.1.2. Chiral Gas Chromatography for Enantiomer Separation:

To separate enantiomers, a chiral stationary phase (CSP) is required. These stationary phases are coated with a chiral selector, often a cyclodextrin derivative, which interacts diastereomerically with the enantiomers, leading to different retention times. A study on lavender essential oils successfully used a CYCLOSIL-B chiral column to separate the enantiomers of 1-octen-3-yl acetate[9].

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile compounds, HPLC can also be employed for the separation of octenyl acetate isomers, particularly for non-volatile derivatives or for preparative scale separations.

4.2.1. Reversed-Phase HPLC:

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Isomers with different polarities will have different retention times. The separation can be optimized by adjusting the mobile phase composition and pH[3].

4.2.2. Chiral HPLC:

Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase to resolve enantiomers. This technique is widely used in the pharmaceutical industry for the analysis and purification of chiral drugs[12][13][14][15].

Spectroscopic Identification

4.3.1. Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for identifying compounds. The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used to distinguish between isomers[16][17][18][19][20]. While positional isomers may have similar mass spectra, careful analysis of the relative abundances of fragment ions can reveal structural differences.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively[21][22].

-

¹H NMR: The chemical shift, integration, and coupling patterns of the proton signals provide information about the connectivity of atoms. For geometric isomers, the coupling constant (J-value) between the vinylic protons is a key diagnostic feature. For (E)-isomers, the J-value is typically larger (around 12-18 Hz) than for (Z)-isomers (around 7-12 Hz)[23].

-

¹³C NMR: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and proximity to electron-withdrawing or electron-donating groups.

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| (E)-3-Octen-1-ol, acetate | ~5.4 (m, 2H, vinylic), 4.0 (t, 2H, -CH₂-O), 2.0 (s, 3H, -C(O)CH₃) | ~135, 125 (vinylic C), 64 (-CH₂-O), 171 (C=O), 21 (-C(O)CH₃) |

| 1-Octen-3-yl acetate | ~5.7 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~5.1 (m, 1H, -CH-O), 2.0 (s, 3H, -C(O)CH₃) | ~138 (-CH=), ~115 (=CH₂), 75 (-CH-O), 170 (C=O), 21 (-C(O)CH₃) |

Table 2: Representative NMR Spectral Data for Selected Octenyl Acetate Isomers. (Note: Exact chemical shifts can vary depending on the solvent and instrument.)

Conclusion

The isomeric landscape of (E)-3-Octen-1-ol, acetate and its related octenyl acetates is rich and complex, encompassing a variety of structural and stereoisomers. Each isomer possesses unique physicochemical properties and biological activities, making their selective synthesis and accurate identification crucial for various industrial applications. This technical guide has provided a detailed overview of the different types of isomers, methodologies for their synthesis, and a comprehensive toolkit of analytical techniques for their separation and characterization. By leveraging the power of modern chromatographic and spectroscopic methods, researchers and professionals can effectively navigate the complexities of octenyl acetate isomerism to advance their scientific and developmental goals.

References

- BenchChem. (n.d.). Comparative Guide to the Structural Confirmation of Synthetic Z-13-Octadecen-3-yn-1-ol Acetate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17121, 1-Octen-3-yl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5352838, 5-Octenyl acetate, (5Z)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-octenyl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-octen-1-yl acetate. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155–162.

- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593–2608.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363205, 3-Octen-1-ol, acetate, (E)-. Retrieved from [Link]

-

ScenTree. (n.d.). (Z)-3-hexenyl acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LookChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12807117, 2-Octenyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

- Soják, L., Krupčík, J., & Janák, J. (1980). Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Octen-1-ol, acetate, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SlideShare. (n.d.). COMPARISION BETWEEN 1 H & 13 C NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds used in this study. (Z)-3-Hexen-1-yl acetate (1, Z3HAC), (Z)-3-hexen-1-ol (2, Z3HOL), (Z)-3-hexenal (3, Z3HAL), (Z)-3-hexen-1-yl ethyl ether (4), (Z)-3-hexen-1-yl 5-hexynoate (5), (Z)-2-penten-1-ol (6), (Z)-4-hepten-1-ol (7), (Z)-5-octen-1-ol (8), n-hexan-1-ol (9), (E)-3-hexen-1-ol (10), (Z)-3-hepten-1-ol (11), (Z)-3-octen-1-ol (12), and (Z)-3-nonen-1-ol (13). Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-OCTENYL ACETATE, (5Z)-. Retrieved from [Link]

- Google Patents. (n.d.). US20200308094A1 - Preparation of acetate compounds via a ketene compound.

-

Scribd. (n.d.). Synthesis of Octyl Acetate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 3-Octen-1-ol, acetate, (E)- | C10H18O2 | CID 5363205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octen-3-yl acetate | C10H18O2 | CID 17121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-octen-3-yl acetate, 2442-10-6 [thegoodscentscompany.com]

- 5. 2-octenyl acetate, 2371-13-3 [thegoodscentscompany.com]

- 6. (E)-2-octen-1-yl acetate, 3913-80-2 [thegoodscentscompany.com]

- 7. 2-Octenyl acetate | C10H18O2 | CID 12807117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Octen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 9. 5-Octenyl acetate, (5Z)- | C10H18O2 | CID 5352838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US3534088A - Synthesis of octyl esters and alcohols - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. COMPARISION BETWEEN 1 H & 13 C NMR | PPTX [slideshare.net]

- 22. youtube.com [youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Natural occurrence of (E)-3-Octen-1-ol, acetate in plants and fungi

An In-depth Technical Guide to the Natural Occurrence of (E)-3-Octen-1-ol, acetate in Plants and Fungi

Authored by: A Senior Application Scientist

Foreword

Volatile organic compounds (VOCs) represent a vast and diverse chemical language used by organisms across all kingdoms of life to mediate complex interactions.[1][2] Among these, the C8 compounds are particularly significant in the chemical ecology of fungi and plants. This guide focuses on a specific C8 volatile, (E)-3-Octen-1-ol, acetate, an ester derived from the well-known "mushroom alcohol," 1-octen-3-ol.[3][4] While its parent alcohol is extensively studied, the acetate ester possesses unique properties and plays distinct roles in nature. This document provides a technical overview of its occurrence, biosynthesis, ecological significance, and the analytical methodologies required for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(E)-3-Octen-1-ol, acetate (also known as [(E)-oct-3-enyl] acetate) is a carboxylic ester with the molecular formula C₁₀H₁₈O₂.[5] It is the acetate ester of (E)-3-Octen-1-ol. The presence of the double bond at the C3 position and the trans (E) configuration are critical to its chemical identity and biological activity.

Table 1: Physicochemical Properties of (E)-3-Octen-1-ol, acetate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [5] |

| Molecular Weight | 170.25 g/mol | [5] |

| CAS Number | 69668-83-3 | [5] |

| Appearance | Colorless liquid | [6] |

| Odor Profile | Fresh-herbaceous, fruity, minty, lavender-like | [6] |

Occurrence and Role in the Fungal Kingdom

Eight-carbon volatiles are considered hallmark compounds of fungi, contributing significantly to their characteristic aroma.[3][7] While 1-octen-3-ol is the most reported C8 volatile from fungi, its acetate ester is also a key metabolite in certain species, arising from the same biosynthetic precursors.[8]

Biosynthesis

The formation of C8 volatiles in fungi is a well-established branch of the oxylipin pathway, starting from the polyunsaturated fatty acid, linoleic acid.[3]

-

Lipoxygenase (LOX) Action : The pathway is initiated by a lipoxygenase enzyme, which catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate.[4]

-

Hydroperoxide Lyase (HPL) Cleavage : A hydroperoxide lyase then cleaves this intermediate, resulting in the formation of 1-octen-3-ol and another product.[4]

-

Acetylation : The final step is the esterification of the alcohol. This is catalyzed by an alcohol acetyltransferase (AAT), an enzyme that transfers an acetyl group from acetyl-CoA to the hydroxyl group of 1-octen-3-ol, forming (E)-3-Octen-1-ol, acetate.

This enzymatic conversion from a common fatty acid highlights a key metabolic capability of fungi to produce a diverse array of signaling molecules.

Caption: Fungal biosynthetic pathway of (E)-3-Octen-1-ol, acetate.

Ecological Significance

Fungal VOCs, including C8 compounds, are not mere metabolic byproducts; they are crucial for survival and communication.[9][10] They function as:

-

Signaling Molecules : These compounds can act as "infochemicals" in fungus-fungus or fungus-plant interactions.[1][3]

-

Defense Mechanisms : Some fungal VOCs exhibit antifungal properties, inhibiting the growth of competing microbes.[11][12]

-

Spore Germination Regulation : C8 compounds like 1-octen-3-ol are known to act as "auto-inhibitors," preventing spore germination at high concentrations to avoid overcrowding.[10][12]

The acetylation of 1-octen-3-ol modifies its volatility and polarity, potentially altering its diffusion range and specificity as a signaling molecule.

Occurrence and Role in the Plant Kingdom

In plants, (E)-3-Octen-1-ol, acetate is a component of the complex bouquet of VOCs emitted from flowers, fruits, and leaves.[13] These emissions are central to the plant's interaction with its environment.

Distribution in Plants

(E)-3-Octen-1-ol, acetate has been identified as a significant aroma compound in various plants and fruits. Its presence contributes to the characteristic scent profile and is often associated with "green" and "fruity" notes.

Table 2: Reported Occurrence of C8 Acetates in Various Plant Species

| Plant Species | Organ | Compound Identified | Role/Note | Reference |

| Lavender (Lavandula sp.) | Essential Oil | 1-Octen-3-yl acetate | Key component of lavender's scent profile | [6] |

| Melons (Cucumis melo) | Fruit | (Z)-3-Octen-1-ol acetate | Contributes to characteristic melon aroma | [14] |

| Cucumber (Cucumis sativus) | Fruit | (Z)-3-Octen-1-ol acetate | Contributes to fresh, green notes | [14][15] |

| Anise Hyssop (Agastache sp.) | - | 1-Octen-3-yl acetate | Reported occurrence in the species | [6] |

Note: The literature often reports on the (Z)-isomer or does not specify the stereochemistry. However, the biosynthetic origins are similar.

Ecological Significance

Plant VOCs play pivotal roles in mediating ecological interactions.[16]

-

Pollinator Attraction : The specific blend of floral scents, which can include (E)-3-Octen-1-ol, acetate, is crucial for attracting specific pollinators to ensure reproductive success.

-

Herbivore Defense : Plants can release VOCs upon herbivore attack to repel the pest or to attract its natural enemies, a phenomenon known as "indirect defense."[16]

-

Interspecies Communication : VOCs can act as airborne signals that mediate interactions between plants and a wide range of beneficial or pathogenic microorganisms.[1][2][16] The parent alcohol, 1-octen-3-ol, is a known attractant for many insect species, and its acetate form likely plays a similar role in the chemical ecology of plant-insect interactions.[17]

Analytical Methodology: A Self-Validating Protocol

The study of volatile compounds like (E)-3-Octen-1-ol, acetate requires sensitive and robust analytical techniques due to their low concentrations and high volatility.[13][18] The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[19]

Causality Behind Experimental Choices

-

Why HS-SPME? Headspace-SPME is a solvent-free extraction technique that is ideal for isolating VOCs from a sample matrix (e.g., fungal culture, plant tissue).[19] It works by exposing a coated fiber to the headspace above the sample. Volatiles partition from the gas phase onto the fiber. This method is chosen for its ability to concentrate analytes, enhancing detection sensitivity, while avoiding the use of organic solvents that could interfere with the analysis.[19] The choice of fiber coating is critical and depends on the polarity of the target analytes.

-

Why GC-MS? This technique is indispensable for VOC analysis.[18] Gas chromatography (GC) provides powerful separation of the complex mixture of volatiles based on their boiling points and affinity for the GC column's stationary phase.[13] The mass spectrometer (MS) then fragments the separated compounds, generating a unique mass spectrum for each, which acts like a chemical fingerprint, allowing for robust identification by comparison to spectral libraries (e.g., NIST).[13]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the identification and quantification of (E)-3-Octen-1-ol, acetate.

-

Sample Preparation :

-

Accurately weigh a known amount of the biological sample (e.g., 1-2 g of fungal mycelium or homogenized plant tissue) into a 20 mL headspace vial.

-

Rationale: A precise sample mass is essential for quantitative analysis.

-

Add a saturated solution of NaCl (if the sample is aqueous) to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME) :

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) for an equilibration period (e.g., 15 minutes).

-

Rationale: Heating aids the volatilization of semi-volatile compounds into the headspace for efficient extraction.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined extraction time (e.g., 30 minutes) under agitation.

-

Rationale: The fiber coating adsorbs the VOCs. Agitation ensures a consistent and efficient extraction.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

-

Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C).

-

Rationale: The high temperature desorbs the trapped analytes from the fiber onto the GC column.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms) using a temperature program (e.g., start at 40°C, ramp to 280°C).

-

Rationale: The temperature gradient allows for the separation of compounds with different boiling points.

-

The MS detector should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis and Validation :

-

Identify compounds by comparing their retention times and mass spectra with those of authentic standards and reference spectra in the NIST library.

-

Self-Validation: The combination of matching retention time and a high-quality spectral match (>85%) provides confident identification.

-

For quantification, prepare a calibration curve using an authentic standard of (E)-3-Octen-1-ol, acetate.

-

Caption: HS-SPME-GC-MS workflow for VOC analysis.

Potential Applications in Research and Development

Understanding the natural occurrence and biological activity of (E)-3-Octen-1-ol, acetate opens avenues for its application.

-

Agrochemicals : Given the role of C8 compounds as insect attractants, (E)-3-Octen-1-ol, acetate could be investigated for use in semiochemical-based pest management strategies, either in traps or for monitoring insect populations.[8][14]

-

Flavor and Fragrance Industry : As a natural aroma compound, it has applications in the food and cosmetic industries to impart specific fruity and green notes.[6][15]

-

Drug Development : While direct therapeutic applications are not yet established, the role of VOCs in mediating biological communication is of great interest. Studying how these molecules interact with olfactory receptors and other biological targets could provide insights into signaling pathways relevant to human health.[9][17] The antifungal properties of related C8 compounds suggest that derivatives could be explored as potential leads for novel antifungal agents.[12]

Conclusion

(E)-3-Octen-1-ol, acetate is a functionally significant volatile organic compound found in both the plant and fungal kingdoms. Its biosynthesis via the oxylipin pathway underscores a shared metabolic heritage, yet its ecological roles are tailored to the specific needs of the producing organism, from regulating spore germination in fungi to attracting pollinators in plants. For researchers and drug development professionals, a thorough understanding of its chemical ecology, coupled with robust analytical methodologies like HS-SPME-GC-MS, is essential for exploring its full potential. Future research should focus on elucidating the specific enzymatic control of its production and its precise mode of action in various biological systems.

References

- Bailly, A., & Weisskopf, L. (2012). The role of volatile organic compounds in plant-microbe interactions. The Plant Journal, 70(5), 889-900. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc6VizloWO1q_KphrOtnJd_5S9ARFDUl5dW0wI2MrxzNsI51erhnQf04TdMPWv2SIU4RUbRfD44M48zProokuHlFR_Bk06gNOY7MIAAyJUrSh1IdQSLLIRpcJrPpUy5q0MBt5h64cxNC_faIg=]

- Kessler, A., & Baldwin, I. T. (2001). Defensive function of herbivore-induced plant volatile emissions in nature. Science, 291(5511), 2141-2144. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRJ9c3UKc7ouZekGd4DsPi3LUvVajjgOk-5LReXqAcJjG2keXM0JvnaVh9Cc_hMREVNgnGr1yaIqMMKHoNpv4BArGMHHA2H9CVweHqU4RdDi29UmZwVP9MRuUs0TmGNCE-RVXIzSl37vXdIKtCUk4HDUq8qHYHOq_aUuTc7HbTosf2QgT_YdQQmSN7k-5-sjg7l6tToQ==]

- Jansen, R. M., Wildt, J., Kappers, I. F., Bouwmeester, H. J., & Hofstee, J. W. (2011). Detection of diseased plants by analysis of volatile organic compound emission. Annual Review of Phytopathology, 49, 157-176. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5QA_H2FhpGnZtPEViIEV_6Ov-lDacCBFKqP52_Vxsft1zXRplshBjcpiwyeLa2t1PsH7uInaDz5vkpSpOV_SWq4bwN68oanQ7O1hYl4Y2t7MyTBF9PFuoO1m42ZXMP3mZSoan8PWo6rp_PZX0W9jcKXzUVyKzH2nBfjIKy1zmidDnwxXphxetooIG0SwJDrb9P5uBaA==]

- Materić, D., Bruhn, D., Turner, C., Morgan, G., Mason, N., & Gauci, V. (2015). Methods in plant foliar volatile organic compounds research. Applications in Plant Sciences, 3(12), 1500044. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2w8dUyVwRplDAvHiiuzrexIg_mFvnHf4atWW3ouR-64zYjd1MkxAUksuxr2m4c2PkrMUegS1ZlATyn-fFL9wfpwh0EpcTMWROVtjt_p-2e43FWGDpc7erEtZk3qT2y7RhDmICgr5odH8Jbz4=]

- Mirtalebi, M., et al. (2024). The role of fungal volatile organic compounds in plant disease management. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH250CxmUq-RSprAJXM2qeEj2JyA_j5OcoLCHtTCQbyiHjBko5UtNeInW3PEN6EACzgtTK3PMxcujgK6U9Tu_XaWoBryZNnX7SdYs5-PMDzxbba850Mk6bt67jfsZHrWZUFa1jRKOTXJYLAshmlTOGhzWvVepacQfYK6M6mWa2n3cjoaKliRglWyjqZwoMe0JcR66AzwhxRZQj9OCpfn0uiWbk-h95DdzwfQndJkqyHGo_JMOBfAc0=]

- Combet, E., Henderson, J., Eastwood, D. C., & Burton, K. S. (2006). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-fP3DwWbQbmI04xm88Zpvbndq56d1kWjzSQo7iacRI6MfBEn7ajIQHDIHHXmEIO6EhWNZdNatV5j-VszJJjGvyEehhFfNuqNaXzs3Rsz3RB2yL7NC2Aa2HDmld6bMoi5IIV9zQCZAftee-cMoDbErYFQ4rtOdZdoH0N5GQktia-0pwVvGqHFLDU9kDFqU1X5SalMIu97PLjf__yW8-c7Y8nbjg3IC3vfe1LGX--XDRRO7WlRNyfOhtxx7HIPd42Z]

- Bailly, A., & Weisskopf, L. (2023). Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants. Journal of Experimental Botany, 74(18), 5345-5358. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuY5msl-QwZDQ3lN7XF9RvIbFE1AkN53ScroXm4ws1v2zVeQF8FD8NBpeyYdr8SZyiVFSAhUIDpdZAldLnkCvV-G_8-cfTFKxV5v-BqdC8L3hn0hvvUzavN2-heqcVQLLEO8MtZd_rTOp7q-a]

- Inamdar, A. A., Morath, S., & Bennett, J. W. (2020). Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. Fungal Biology Reviews, 34(2), 73-83. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhnQ_ZVrryVFq_dXXjjdBMcWTDSy7cjgeeOoBUZIxCPbUYwmCpLyLAc9eWsVrf5fu-K53Y33vI9GaexsfZKDVUdZhIIYmnkHKFl_Mm1Jnu4fnm_wG9IPS9evr18CdQdhCZqpju_yHZ3GXsrF_A]

- Turlings, T. C., & Erb, M. (2018). Tritrophic interactions and plant defense. Annual Review of Entomology, 63, 433-452. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPcy0_rv4mvFh9ABL1lfvF6lkKJIGSnyl_Bub2Wx9z8gbFJKXgBrq8q22RQKU74-bx1cSdAr9HT5UgnyMp6ZeF45mw3DBhGzAXwCqVUQQDe3ZKwUNjL_2G4H4E80xKM0ZDdvpUJV64_Qz_a8eCv9nQWgStxGY3gNbUkZ8ycQ==]

- Risticevic, S., & Pawliszyn, J. (2021). Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS. Molecules, 26(17), 5323. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7hlTxSqf-JtWf01-YQtrP4zFR1_NvJ5PRkNe2l3JRRjFG1pi9dgI7nPl4S1UI0mH4DnJxLq_UVmfdpJeSC8qyQiSiUMlbURmdK8LtgrSbXQKhGqe6g5Kxg8gpdMHSwG6cflvN5LYr5ceNvxQ=]

- Pennerman, K. K., et al. (2021). Eight-carbon volatiles-prominent fungal and plant interaction compounds. Plant Science, 312, 111048. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELETsKHvMw--H1gYkny9i9_CTsJNTjC1X-WQr3WCDCOrD34Jphksg0-OgKhhy8N-edcolkI7-fb42XtafmhJ9IQ6vCzCOyZHNbufhHHTGccutnSPijqXhEhl__YfoUOjRQnrIVIze5aXbjbO_IYa0I7GoylSLRgtc6ANUyveXXSNmNIyciiWe4fLAw5ZWDJ3UWRy9i-QCKmvUt74kMCKuySdFMmwApg774blFZ4--b-0MaMF]

- Tholl, D., & Sch(),"ll, F. (2022). Analytical approaches for volatile organic compounds to understand plant communication. Current Opinion in Plant Biology, 65, 102148. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSdkaVmaBuwvlOD1CygcEycH_dSFV109y5H0VVr0KRKAcs_tUytlMlSS_j2kiilunsOnua1OPe8tv-0zf_Qrju5h-PENkmpiaXWHVT5si4SRmOS572ucOEthrmbm9AasGhc6s0FAlB9HAjNz22Vaq7m2lgzdSIdGijWPid8CfB]

- Lee, S., et al. (2024). Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. Critical Reviews in Biotechnology, 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkl5tzwoDOHaqExLUYPlxLjYDfhqyAefkCW2Un5exLUYz5V7tUlx6i2XIsar2gQYcaIMFp4BA1jSwJmfTZF_nDG4ohEO8u8hXsMeOrRyB2huvmKI-oIB8TBQYDU2eDaN5FCq3bZj6bhBNksiLDjLftS2xNjMXJa9xD6JhLQ==]

- Lo, S., et al. (2024). Methods of extraction and analysis of VOCs from different plant species. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXQEcC6GPNxUhNUeiuF3UgrA0uR6eKUZ-OuIIpJ5fIRO9Nhrm63TA5pEXi1XYD5oKXM7FpvU1PyFO7ccE-VoQ2iJ7ngj4OUqly3-acN5150gLTjvS0giZIRGhaRXwa5SeooYVeYsOCoOHoCVpL0xhkjbKoTVCea8p94lCZC8IatSOogSrYizd6KqtSBiet6W35iRuT60psgRQ7LxNDnm4F2jKr4tAW6OWf00CaL6Z7Bs84VY6FQBLXSUIJJTqDygs1FOmKt4bKlg==]

- Beltran-Garcia, M. J., et al. (2014). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 55(4), 253-264. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFffCJL1X6nvLIdYbzFsMkOXx-VpSqNWmF02cQqJlhxYh9sZBcCJBG5g723ewb7QdO5hoaUcJP_9xjo5livdLLAKDhgB9dFjuBFAmD0DLhfJQ2iodNhP3MXQTwBuctblY95QGujVhkYMvBuf9JuK_tM0ukryPvpVIhRfxvqsMB4k4D--JDIh7OHEg==]

- Smolecule. (2024). (Z)-3-Octen-1-ol acetate. Smolecule Online Catalog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfn5GllFO_eG2llsTVLbUd79FU9rPi51-sqf72HMPCDKfIbbVBuZ6BNWEwss2K6MxmlQi569wBumsI5lrV890hEbAwBcaX8fOdMB_F7f2B9g4RiRMhdMI_Oetrj6Yl13dFon4scY=]

- Wikipedia. (n.d.). 1-Octen-3-ol. Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERzDRmY4Gi8UFMsuiZZRx9lreyLvSvu6KxaPqxoUvg3a4vXLsfPBda2FUmXl8iwSNw2nXi-mL8eV7I7ufrksEHHPluVdrfC0_V5EIpB-HC4GcxpS9SniQCFFbJxvBzd0sKFIoCQA==]

- PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwHz1r9lbyRMjSdSHIz89XBUyhpesa8XXGIRHBBjtn-uJI82JQYCM_IcGq6EKurLbpeF-_p8pzjwxmgYzhTPIFTFmRIdVXeqE-Z-ZpAnuKLLO07fdVHAOaHJCyaPeEy0OmqWc5-0RQNs4VjXMsXFh4efyIwuP_bLWy0k8MvzI=]

- NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtrm3N63AO0eCm-w73AzVX2oLpKf_Q0dZYvRfm-JRZulby_Z6ii0CBWpedGOFXw5XYmQKQhcjHXH0dF2EAg5Oh3MRlV8WtZ5s8FJ5D6mYDy4cVoCnGxGFYr_YKV0k5-MDfnWtfXKI78m-cjA8oCYVnYK7-W1d51o=]

- Wang, G., et al. (2021). Distribution and Role of Oct-1-en-3-ol in Marine Algae. Marine Drugs, 19(10), 565. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECXrlPmdaff-5roE39ygAQLhbkl3raI5TtMVjQ9DHPCkSePYT-rle-8gK3PHhmrz331oRobI3lb2qQHWJ7YFxj8fUbRNHJCBPbxSWme92gQOx75YoYAgniTl0K56QFbjc=]

- NIST. (n.d.). 3-Octen-1-ol, (E)-. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFhgPB3u-4GhAiTCXwpojDTOTExIywK2JK3zSRfpSUUeD7VF40uIr7I4FpToIyFtsf-vu8wz9POK4_fF0ytsOwUy83HUnw1ZdIH-OIjTDYs526dsiNLRxwfBcVbSW8w9tYWQSDUxcLSzDUv0jbZQ==]

- Hanuš, V., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 29(15), 3489. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFK57uH-gWplyy42hrAEFOxQBNhtqTXeHs8UCt0f4fL7wKjVfJN0t-JfqubDKrh7aQGuGI1_P5fG4mSeUqVoHjZRuJBhqVjhj7KnzzN5jWCLqXEAAkA9PBegESguONLgYjDw==]

- Pierce, H. D., et al. (1991). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 17(3), 567-580. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFGlzEiz7qQ4qwEYG8SS1n25dTrIeyR--RmXtDQuom7aL42KorGokcU4WXrmn8VMPtQpmBux5sabivcDDagJxSTfKAmNz5-I8wHjRTHlR8z-zLdYtdIzdk7TuzOI-HrpmSqq81JmlX3HH8QqqgEcM3NAscQu9VvuIpYWSxiG0_p9tYucd97RDNKzVku1MuaMYOXLieLsnzHZ3uRQKZlNFX-omhcJQhFl7H4ZTFzD_odMsEjs7z-nz5UMvafXR6HUXSPx7pzfe-_MSG2ML-sWeRGJrGe-P1QnDY]

- The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. thegoodscentscompany.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGtqan0uPEBTXzpzlVSk947dNYTFQwv7aVOhtSXMinqetNilvoHc9XbkXXDHScQErmFzXQVOxxstSUtRQFBKj8yV1EkcQOV1m-m_8MS_UkCNB9aSFEooLzuJDV_jjvE4gjRpkI-oEbkhoayqjn6sAWMRUr]

- University of Bristol. (n.d.). 1-Octen-3-ol. Molecule of the Month. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeNytBEXslBTavh8jp5dpb8ItjlosooftBjLab2qpDZjA-PF5rAsprvb4ADz0aVIZB3H0Q45pCDL6igAc9JPmSM1Sx8dlwQwOGD9hkijXl2XXqFoDaAXUWUtVAV11ZXNpxpZBdkEmMkWDOLAeDCD8quA--znH9hAdoXRe0KRhY4mnGgMbh4LFrH-QI7dRY2Eu2KniTVPCUTflmWZw2T4t9UT3JHAme]

- Ramoni, R., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(10), 7150-7155. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFJfWr5f8mBJbm-pfpL73zH4ibGT-GBy50wLKFYtkA9Z7GohdHa4HHQW1xNBkYyL1lmntYz5tTVnQFN1zJEs9rG5SToHMT3ZQF3dwTvX9L5-UK1xpNhP1gZZENs7Y8negUiRmo]

Sources

- 1. Volatile organic compounds shape belowground plant–fungi interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Volatile organic compounds shape belowground plant–fungi interactions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 5. 3-Octen-1-ol, acetate, (E)- | C10H18O2 | CID 5363205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy (Z)-3-Octen-1-ol acetate | 69668-83-3 [smolecule.com]

- 15. (Z)-3-octen-1-ol, 20125-84-2 [thegoodscentscompany.com]

- 16. tandfonline.com [tandfonline.com]

- 17. The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 19. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Role of (E)-3-Octen-1-ol, acetate as a semiochemical or pheromone

An In-depth Technical Guide on the Role of (E)-3-Octen-1-ol, acetate as a Semiochemical

This guide provides a comprehensive technical overview of (E)-3-Octen-1-ol, acetate, exploring its identity, biosynthesis, and established and potential roles as a semiochemical in insect communication. It is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development. This document moves beyond a simple recitation of facts to explain the causal relationships in semiochemical research, from biosynthesis to behavioral validation.

Introduction: The Nuances of Chemical Communication

In the intricate world of insect communication, specificity is paramount. Semiochemicals, the chemical messengers that mediate interactions between organisms, are a language of remarkable precision. A minor alteration in a molecule's structure—the position of a double bond, its stereochemistry, or the identity of a functional group—can profoundly change its meaning, transforming an attractant into a repellent, or a species-specific signal into ecological noise.

This guide focuses on (E)-3-Octen-1-ol, acetate, an acetate ester of the well-documented insect attractant, 1-octen-3-ol. While 1-octen-3-ol, known as "mushroom alcohol," is a potent kairomone for blood-feeding insects and a pheromone for various beetle species, the role of its acetate derivative is a more specialized area of study. The addition of an acetyl group fundamentally alters the molecule's physical and chemical properties, such as its volatility and polarity, which in turn can fine-tune its biological function. This document will delve into the known functions of closely related octenyl acetates as a powerful analogue, detail the biosynthetic machinery responsible for their creation, and provide the rigorous experimental protocols required to elucidate their roles in chemical ecology.

Molecular Profile and Biosynthesis

Chemical Identity

(E)-3-Octen-1-ol, acetate is a volatile organic compound with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 35602-33-6 | The Good Scents Company[2] |

| Synonyms | trans-3-Octenyl acetate | The Good Scents Company[2] |

| Odor Profile | Herbal, Fruity, Green | The Good Scents Company[3] |

The structure consists of an eight-carbon chain with a double bond between the third and fourth carbons in the trans or (E) configuration, and an acetate ester at the first carbon position. This seemingly simple structure holds the key to its specific interactions with insect olfactory receptors.

Biosynthesis of Acetate Ester Pheromones

The production of acetate ester pheromones in insects is a multi-step enzymatic process originating from fatty acid metabolism.[4] This pathway provides a clear example of how common metabolic building blocks are modified to create highly specific signaling molecules. The general sequence is critical for understanding the origin of these compounds within an organism.

-

De Novo Fatty Acid Synthesis: The process begins with acetyl-CoA and malonyl-CoA, which are used by fatty acid synthases (FAS) to build saturated fatty acyl-CoA chains, typically 16 or 18 carbons long.

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acyl chain. This step is crucial for creating the unsaturation seen in many pheromones, including the octenyl backbone.

-

Chain Shortening/Modification: The fatty acyl-CoA chain is often shortened via limited beta-oxidation to achieve the correct length (e.g., C8).

-

Reduction: A fatty acyl reductase (FAR) converts the acyl-CoA group to a primary alcohol, forming the corresponding octenol.

-

Acetylation: This is the terminal and defining step for acetate pheromones. An alcohol acetyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol (e.g., (E)-3-octen-1-ol), producing the final acetate ester pheromone.[4]

This final acetylation step is a critical control point. The presence and specificity of the AAT determine whether an insect will release an alcohol, an acetate, or a specific ratio of both, thereby creating a unique chemical signature.

Caption: Generalized biosynthetic pathway for acetate ester pheromones in insects.

Ecological Role: A Case Study in Bagrada hilaris

While direct research on (E)-3-Octen-1-ol, acetate is limited, a comprehensive study on its isomer, (E)-2-octenyl acetate , provides a robust model for its function as a pheromone in the painted bug, Bagrada hilaris.[5][6] This research demonstrates the multi-faceted role such a molecule can play within a single species.

(E)-2-octenyl acetate is the primary volatile compound produced by male B. hilaris.[5] Rigorous laboratory and field experiments have confirmed its function as a key semiochemical mediating intraspecific interactions.[5][6]

Attraction of Females and Nymphs

Behavioral assays using a Y-tube olfactometer revealed that (E)-2-octenyl acetate is a potent attractant for both adult females and immature nymphs.[5] This dual role suggests it functions as both a sex pheromone to attract mates and an aggregation pheromone for younger life stages. Interestingly, males were not attracted to the compound, which is consistent with it being a male-produced signal for mate-finding.[6]

| Life Stage | Behavioral Response to (E)-2-Octenyl Acetate | Pheromone Function |

| Adult Male | No attraction | Signal Emitter |

| Adult Female | Significant attraction | Sex Pheromone |

| Nymph | Significant attraction | Aggregation Pheromone |

Table based on data from Arif et al., 2020.[5]

Field Validation

The ultimate test of a semiochemical's function is its efficacy in a natural context. Field trapping studies confirmed the laboratory findings: traps baited with 5 mg and 10 mg of (E)-2-octenyl acetate captured significantly more B. hilaris than control traps.[5] This demonstrates a clear behavioral response under real-world conditions, validating its role as an attractant. However, the captures were noted to be modest, suggesting that it may be one component of a more complex chemical blend or that other cues (visual, host plant volatiles) are also important.[5]

The case of (E)-2-octenyl acetate in B. hilaris authoritatively establishes that octenyl acetates serve as pheromones. This provides a strong, evidence-based hypothesis that other isomers, such as (E)-3-Octen-1-ol, acetate, likely have similar semiochemical roles in other insect species.

Experimental Protocols for Semiochemical Identification

The elucidation of a compound's role as a semiochemical requires a logical, multi-step experimental workflow. Each stage serves to validate the next, forming a self-correcting and robust scientific narrative.

Caption: Standard workflow for the identification and validation of a semiochemical.

Volatile Collection and Chemical Analysis (GC-MS)

The first step is to confirm that the insect actually produces (E)-3-Octen-1-ol, acetate.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Collection:

-

Place live insects (separated by sex and age, if relevant) into a clean glass chamber.

-

Pull charcoal-filtered air over the insects and through an adsorbent filter (e.g., Porapak Q or Tenax-TA) for a set period (e.g., 8-12 hours) to trap the emitted volatiles.

-

Elute the trapped volatiles from the filter using a minimal volume of high-purity solvent (e.g., 200 µL of hexane or dichloromethane).

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the extract into a GC-MS system.

-

Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven with a temperature gradient suitable for volatiles, for instance, from 40°C (hold 2 min) to 250°C at 10°C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

-

Identification:

-

Compare the mass spectrum of any peak of interest to a known standard of synthetic (E)-3-Octen-1-ol, acetate and to spectral libraries (e.g., NIST).

-

Confirm the identity by comparing the retention time of the peak in the insect extract to that of the authentic standard run under the identical GC-MS conditions.

-

Electrophysiological Validation (EAG)

GC-MS identifies a compound; electroantennography (EAG) determines if the insect can detect it. This technique measures the summed electrical potential from the antenna in response to an odor, providing a direct measure of olfactory stimulation.

Protocol: Electroantennogram (EAG) Assay

-

Preparation:

-

Excise an antenna from a live, immobilized insect (e.g., chilled on ice).

-

Mount the antenna between two glass microelectrode holders containing a conductive saline solution (e.g., Ringer's solution). The base of the antenna is connected to the reference electrode and the tip to the recording electrode.

-

-

Stimulus Delivery:

-

Prepare serial dilutions of synthetic (E)-3-Octen-1-ol, acetate in a solvent like mineral oil.

-

Apply a small amount (e.g., 10 µL) of a dilution onto a filter paper strip inside a Pasteur pipette.

-

Deliver a puff of purified, humidified air (e.g., 0.5 seconds) through the pipette, directing the odorant-laden air over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the resulting depolarization (a negative voltage deflection) using an amplifier and data acquisition software.

-

Measure the peak amplitude of the response in millivolts (mV).

-

Normalize responses by expressing them as a percentage of the response to a standard compound (e.g., 1-hexanol) to account for antennal viability over time. Compare responses to a solvent-only control puff. A significantly larger response to the test compound than the control indicates antennal detection.

-

Behavioral Validation (Olfactometer)

A positive EAG response confirms detection but not necessarily a behavioral reaction. An olfactometer is a choice-based assay to quantify attraction or repulsion.

Protocol: Y-Tube Olfactometer Bioassay

-

Apparatus: Use a glass Y-tube olfactometer. A purified, humidified air stream is split and flows down each arm of the 'Y' towards the base, where an insect is introduced.

-

Treatment:

-

In one arm (the "treatment" arm), place a filter paper treated with a specific dose of (E)-3-Octen-1-ol, acetate in solvent.

-

In the other arm (the "control" arm), place a filter paper treated with the solvent alone.

-

-

Bioassay:

-

Introduce a single insect at the base of the 'Y' tube.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., >5 cm) into one of the arms.

-

-

Data Analysis:

-

Record the number of insects choosing the treatment arm versus the control arm.

-

Analyze the results using a Chi-squared (χ²) test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 random distribution. A significant preference for the treatment arm indicates attraction.

-

Conclusion and Future Directions

While the semiochemical role of the parent alcohol, 1-octen-3-ol, is well-established, this guide demonstrates that its acetate derivatives also function as critical, specific messengers in insect communication. The detailed investigation of (E)-2-octenyl acetate in Bagrada hilaris serves as an authoritative model, confirming that octenyl acetates act as both sex and aggregation pheromones.[5] This provides a strong scientific basis to hypothesize a similar semiochemical function for (E)-3-Octen-1-ol, acetate in other species.

The conversion of an alcohol to an acetate ester is a key biochemical modification that can alter the communication channel by changing signal volatility, stability, and receptor affinity. This highlights the importance of considering not just parent compounds but also their metabolic derivatives in chemical ecology research.

Future research should focus on:

-

Screening: Investigating the presence of (E)-3-Octen-1-ol, acetate in the volatile profiles of a wider range of insects, particularly in species where 1-octen-3-ol is known to be active.

-

Receptor Deorphanization: Identifying the specific olfactory receptors (ORs) that bind to (E)-3-Octen-1-ol, acetate to understand the molecular basis of its detection.

-

Synergism and Inhibition: Testing (E)-3-Octen-1-ol, acetate in combination with its parent alcohol and other related compounds to uncover potential synergistic or inhibitory effects that are common in pheromone blends.

-

Pest Management Applications: Evaluating its potential as a species-specific lure for monitoring or mass-trapping of agricultural or medically important pests.

By applying the rigorous experimental workflows detailed in this guide, researchers can effectively probe the function of this and other novel semiochemicals, contributing to our fundamental understanding of biological communication and paving the way for innovative pest management strategies.

References

-

Arif, M. A., Guarino, S., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

-

Arif, M. A., Guarino, S., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

-

Arif, M. A., Guarino, S., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. PubMed, 11(2), 109. [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl acetate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Octen-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

-

Ding, B. J., & Löfstedt, C. (2015). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 3, 143. [Link]

-

The Good Scents Company. (n.d.). (E)-3-octenyl acetate. Retrieved from [Link]

-

Vidal, M. C., et al. (2018). Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. Micromachines, 9(11), 583. [Link]

-

The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

Sources

- 1. 1-Octen-3-yl acetate | C10H18O2 | CID 17121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-octenyl acetate, 35602-33-6 [thegoodscentscompany.com]

- 3. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of (E)-3-Octen-1-ol and its Acetate Ester

Abstract

(E)-3-Octen-1-ol and its corresponding acetate ester are significant C8 volatile organic compounds (VOCs) that contribute to the characteristic "green" and "fruity" aromas of many plants, fruits, and fungi. As key components of the plant's defense signaling and aroma profiles, understanding their biosynthesis is of paramount importance for researchers in fields ranging from agricultural science to flavor and fragrance development. This technical guide provides a comprehensive overview of the natural biosynthetic pathway of (E)-3-Octen-1-ol and (E)-3-octenyl acetate, grounded in the principles of the lipoxygenase (LOX) pathway. We will explore the enzymatic cascade, from polyunsaturated fatty acid precursors to the final volatile products, detail the mechanisms of key enzymes, provide methodologies for experimental validation, and present quantitative data to inform future research and application.

Introduction: The Chemical Ecology of C8 Volatiles

(E)-3-Octen-1-ol is a member of the "green leaf volatiles" (GLVs), a class of compounds released by plants almost immediately following tissue damage due to herbivory, mechanical stress, or pathogen attack.[1][2] These molecules are not merely byproducts of cellular disruption but are active participants in the plant's chemical communication network. They can act as airborne signals to prime defenses in neighboring plants, attract natural predators of herbivores, and exhibit direct antimicrobial and antifungal properties.[3][4] The corresponding acetate ester, (E)-3-octenyl acetate, often possesses a more potent, fruitier aroma and is synthesized in the final step of the pathway, adding another layer of chemical diversity.

The biosynthesis of these C8 compounds is a specialized branch of the broader oxylipin pathway, a metabolic route that converts polyunsaturated fatty acids (PUFAs) into a wide array of biologically active molecules.[5][6] This guide will dissect the specific enzymatic sequence responsible for generating the C8 backbone and its subsequent modifications.

The Core Biosynthetic Pathway: A Lipoxygenase-Mediated Cascade

The synthesis of (E)-3-Octen-1-ol is a multi-step enzymatic process that begins with the liberation of α-linolenic acid from chloroplast membranes. The pathway proceeds through the sequential action of four key enzyme classes: Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH), and Alcohol Acetyltransferase (AAT) for the acetate ester.

Step 1: Lipoxygenase (LOX) - The Oxygenation Catalyst

The pathway is initiated by lipoxygenase (EC 1.13.11.12), a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into PUFAs.[5][6] For the formation of C8/C9 volatiles, a specific 9-LOX is required.

-

Substrate: α-Linolenic acid (18:3, ω-3) is the primary precursor.

-

Mechanism: The 9-LOX enzyme specifically abstracts a hydrogen atom from the C-11 position of α-linolenic acid. This is followed by the stereospecific insertion of O₂ at the C-9 position.

-

Product: The reaction yields 9-hydroperoxyoctadecatrienoic acid (9-HPOT) . The regioselectivity of the LOX enzyme is the critical determinant for whether the pathway will lead to C6 volatiles (via 13-LOX) or C9/C8 volatiles (via 9-LOX).[7]

Step 2: Hydroperoxide Lyase (HPL) - The Cleavage Specialist

The unstable 9-HPOT intermediate is immediately acted upon by hydroperoxide lyase (HPL; EC 4.1.2.-), a specialized cytochrome P450 enzyme (CYP74 family).[1][8]

-

Substrate: 9-hydroperoxyoctadecatrienoic acid (9-HPOT).

-

Mechanism: The HPL enzyme catalyzes the cleavage of the C-C bond between C-9 and C-10 of the hydroperoxide. This reaction is a homolytic isomerization that forms a short-lived hemiacetal, which then decomposes.[8]

-

Products: This cleavage results in two fragments: a 9-carbon volatile aldehyde, (Z,Z)-3,6-nonadienal , and a 9-carbon oxo-acid, 9-oxononanoic acid .[9]

Step 3: Isomerization and Reduction to (E)-3-Octen-1-ol

The initial C9 aldehyde product undergoes further modification to yield the final C8 alcohol. This part of the pathway is less defined than the initial steps but follows logical biochemical transformations common in GLV metabolism.

-

Isomerization (Proposed): The (Z,Z)-3,6-nonadienal is likely isomerized to a more stable conjugated system. While not definitively documented for this specific molecule, enzymatic or spontaneous isomerization of (Z)-3-enals to (E)-2-enals is a common step in GLV pathways.[5]

-